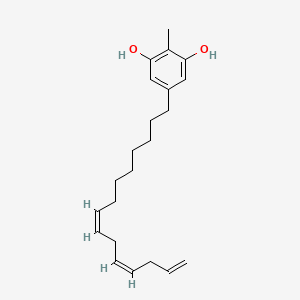

2-Methylcardol triene

Description

Properties

IUPAC Name |

2-methyl-5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3/b6-5-,9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMBKJYRCZVQFL-AFJQJTPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1O)CCCCCCC/C=C\C/C=C\CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001176549 | |

| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50423-15-9 | |

| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 2-Methylcardol Triene: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol, a naturally occurring phenolic lipid, is a minor yet significant constituent of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry. Like its more abundant counterparts in CNSL—anacardic acid, cardanol, and cardol—2-Methylcardol exists in several forms based on the degree of unsaturation in its C15 alkyl side chain: saturated, monoene, diene, and triene.[1] This technical guide provides an in-depth exploration of the discovery and natural sources of 2-Methylcardol triene, offering valuable insights for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

The discovery of 2-Methylcardol and its unsaturated variants is intrinsically linked to the extensive chemical analysis of Cashew Nut Shell Liquid (CNSL), a viscous liquid extracted from the shell of the cashew nut (Anacardium occidentale).[2] CNSL is a rich source of phenolic lipids, and its composition has been the subject of numerous studies.

2-Methylcardol is consistently identified as a minor component of CNSL.[3] The composition of CNSL, including the proportion of 2-Methylcardol, is significantly influenced by the extraction method employed.[4]

-

Natural CNSL: Obtained through solvent extraction at room temperature, this form is rich in anacardic acids.[1]

-

Technical CNSL: Produced by heat extraction (roasting) of the cashew shells, this process leads to the decarboxylation of anacardic acids, resulting in a higher concentration of cardanol and a slightly increased proportion of minor components like 2-Methylcardol.[3][5]

The existence of the triene variant of 2-Methylcardol was established through the detailed characterization of the various phenolic constituents of CNSL. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying the different degrees of unsaturation in the alkyl side chains of all major and minor phenolic lipids in CNSL.[6]

Quantitative Data

The concentration of 2-Methylcardol in CNSL is generally low, often cited as being present in trace amounts. The following table summarizes the typical composition of both natural and technical CNSL, highlighting the relative abundance of its main constituents.

| Constituent | Natural CNSL (%) | Technical CNSL (%) |

| Anacardic Acids | 60-65 | 0-2 |

| Cardanol | ~10 | 60-65 |

| Cardol | 15-20 | 15-20 |

| 2-Methylcardol | Traces | Traces to small amounts |

| Polymeric Material | - | ~10 |

Note: The exact percentages can vary depending on the specific extraction conditions and the geographical origin of the cashew nuts.

Experimental Protocols: Isolation of Phenolic Constituents from CNSL

While a specific protocol for the isolation of this compound is not extensively documented due to its low abundance, the general methodologies for separating the major phenolic constituents of CNSL can be adapted for its purification. The initial step involves the extraction of CNSL from cashew nut shells, followed by chromatographic separation.

Extraction of Cashew Nut Shell Liquid (CNSL)

-

Soxhlet Extraction (for Natural CNSL):

-

Crushed cashew nut shells are placed in a thimble within a Soxhlet extractor.

-

A suitable solvent, such as hexane or acetone, is heated in a round-bottom flask.[4]

-

The solvent vapor travels to the condenser, liquefies, and drips into the thimble, extracting the CNSL.

-

The process is run for a sufficient duration (e.g., 12 hours) to ensure complete extraction.[7]

-

The solvent is then evaporated under reduced pressure to yield the crude CNSL.

-

Separation of Phenolic Components

The separation of the complex mixture of phenolic lipids in CNSL is typically achieved through column chromatography. Due to the similar polarities of the components, a multi-step process or the use of specialized stationary phases is often necessary.

-

Flash Column Chromatography:

-

A glass column is packed with silica gel.

-

The crude CNSL, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.

-

A gradient of solvents with increasing polarity is used to elute the different components. For instance, a mixture of hexane and ethyl acetate in varying ratios is commonly employed.[8]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing 2-Methylcardol.

-

Further purification of the 2-Methylcardol-containing fractions may be required to isolate the triene variant, potentially using argentation chromatography (silica gel impregnated with silver nitrate), which separates compounds based on the number of double bonds.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Semi-preparative HPLC can be used for the final purification of this compound from enriched fractions.

-

A C18 reverse-phase column is typically used.

-

The mobile phase is often a mixture of acetonitrile, water, and acetic acid.[3]

-

Detection is commonly performed using a UV detector at a wavelength of around 280 nm.

-

Logical Workflow for Isolation

The following diagram illustrates the general workflow from the natural source to the potential isolation of this compound.

Conclusion

This compound, while a minor component of Cashew Nut Shell Liquid, represents an interesting target for natural product chemists and pharmacologists. Its discovery is a testament to the detailed analytical characterization of this complex natural mixture. Although its isolation can be challenging due to its low concentration and the presence of closely related compounds, established chromatographic techniques provide a viable pathway for its purification. Further research into the biological activities of this compound could unveil novel therapeutic applications, adding further value to this readily available agro-industrial byproduct.

References

- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities [mdpi.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. funaab.edu.ng [funaab.edu.ng]

- 7. Quantitative analysis of cashew nut shell liquid and isomeric characterization of its primary constituents: Anacardic Acids, Cardanols, and Cardols - Les Publications du Cirad [publications.cirad.fr]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Biosynthesis of 2-Methylcardol Triene in Anacardium occidentale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Methylcardol triene, a significant phenolic lipid found in the cashew plant, Anacardium occidentale. Drawing upon the established principles of polyketide and fatty acid biosynthesis, this document outlines a putative enzymatic cascade leading to the formation of this complex natural product. While direct experimental evidence for the entire pathway in A. occidentale is still emerging, this guide synthesizes current knowledge from related biosynthetic systems to present a robust hypothetical model. Detailed experimental protocols for the elucidation and characterization of the key enzymes are provided, alongside a framework for the quantitative analysis of pathway intermediates and products. This document is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics derived from natural sources.

Introduction

Anacardium occidentale, commonly known as the cashew tree, is a rich source of bioactive phenolic lipids, primarily found in its nut shell liquid (CNSL). Among these compounds, cardols and their derivatives, including this compound, have garnered significant attention for their diverse biological activities. These activities include cytotoxic, anti-inflammatory, and anti-microbial properties, making them promising candidates for drug discovery and development. Understanding the biosynthetic origin of these molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.

This guide focuses on the biosynthesis of this compound, a C15-triene-substituted 2-methylresorcinol. The proposed pathway is centered around the activity of a type III polyketide synthase (PKS), a class of enzymes known for their role in the production of diverse plant phenolics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from both fatty acid and polyketide metabolism. The pathway can be conceptually divided into three key stages: 1) formation of the fatty acyl-CoA starter unit, 2) assembly of the polyketide chain and subsequent cyclization by a type III PKS, and 3) post-PKS modifications including methylation and desaturation.

Stage 1: Formation of the Fatty Acyl-CoA Starter Unit

The C15 alkyl chain of this compound is presumed to be derived from a C16 fatty acid. Specifically, a C16:3 fatty acyl-CoA is the likely starter unit for the PKS. The biosynthesis of this precursor would follow the general fatty acid synthesis pathway, with subsequent desaturation steps.

-

Key Precursors: Acetyl-CoA, Malonyl-CoA, NADPH

-

Key Enzymes (Putative): Fatty Acid Synthase (FAS) complex, Acyl-CoA Synthetase, Desaturases.

The triene nature of the side chain suggests the involvement of specific fatty acid desaturases that introduce double bonds at precise positions on the growing acyl chain.

Stage 2: Polyketide Assembly and Cyclization

A type III polyketide synthase, likely an Alkylresorcinol Synthase (ARS) , is the central enzyme in this stage. This enzyme would catalyze the iterative condensation of three molecules of malonyl-CoA with the C16:3 fatty acyl-CoA starter unit to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular C-2 to C-7 aldol condensation to form the aromatic resorcinol ring.

-

Starter Unit: C16:3-acyl-CoA

-

Extender Units: 3 x Malonyl-CoA

-

Key Enzyme (Putative): Alkylresorcinol Synthase (a type III PKS)

-

Product: 5-(pentadeca-trienyl)resorcinol (Cardol triene)

Stage 3: Post-PKS Modifications

Following the formation of the cardol triene core, two key modifications are necessary to yield this compound:

-

Methylation: A methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-2 position of the resorcinol ring.

-

Desaturation of the Alkyl Chain: While the primary hypothesis is the utilization of a pre-formed trienoyl-CoA, it is also possible that desaturation events occur on the alkyl side chain after its attachment to the resorcinol ring, catalyzed by specific desaturases.

-

Key Enzymes (Putative): O-Methyltransferase (OMT), Desaturases.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound in Anacardium occidentale. The following table presents a template for the types of data that need to be generated through experimental investigation.

| Parameter | Value | Method of Determination | Reference |

| Enzyme Kinetics (putative ARS) | |||

| Km (C16:3-Acyl-CoA) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |

| Km (Malonyl-CoA) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |

| kcat | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |

| Enzyme Kinetics (putative Methyltransferase) | |||

| Km (Cardol triene) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |

| Km (SAM) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |

| kcat | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |

| Metabolite Concentrations | |||

| This compound (in CNSL) | Variable | HPLC, GC-MS | [Citations needed] |

| Cardol triene (in CNSL) | Variable | HPLC, GC-MS | [Citations needed] |

| C16:3-Acyl-CoA (in relevant tissue) | TBD | LC-MS/MS | To be determined |

TBD: To be determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-seq on tissues of A. occidentale known to produce CNSL (e.g., developing nut shells) to identify differentially expressed genes. Focus on transcripts annotated as type III polyketide synthases (specifically, chalcone synthase-like or stilbene synthase-like enzymes, which are structurally related to ARS), methyltransferases, and fatty acid desaturases.

-

Genome Mining: With the available draft genome of A. occidentale, perform homology-based searches using known ARS and methyltransferase sequences from other plant species to identify candidate genes.

Functional Characterization of Candidate Enzymes

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes from A. occidentale cDNA.

-

Clone the amplified sequences into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)) for recombinant protein production.

-

-

In Vitro Enzyme Assays:

-

Alkylresorcinol Synthase (ARS) Assay:

-

Purify the recombinant ARS protein using affinity chromatography (e.g., Ni-NTA).

-

Prepare a reaction mixture containing the purified enzyme, the putative starter unit (C16:3-acyl-CoA), the extender unit ([14C]-malonyl-CoA for radiometric detection or unlabeled for LC-MS analysis), and a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by radio-TLC, HPLC, and LC-MS/MS to identify the formation of cardol triene.

-

-

Methyltransferase Assay:

-

Purify the recombinant methyltransferase protein.

-

Prepare a reaction mixture containing the purified enzyme, the substrate (cardol triene), the methyl donor (S-adenosyl-L-methionine), and a suitable buffer.

-

Incubate and process the reaction as described for the ARS assay.

-

Analyze the products by HPLC and LC-MS/MS to detect the formation of this compound.

-

-

In Vivo Pathway Elucidation using Isotopic Labeling

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., [13C]-acetate, [13C]-malonate) to developing cashew nuts or cell cultures.

-

Metabolite Extraction and Analysis: Extract the phenolic lipids from the labeled tissues and analyze them using high-resolution LC-MS/MS.

-

Tracing the Label: Trace the incorporation of the isotopic labels into the intermediates and the final product, this compound, to confirm the biosynthetic origins of its different molecular components.

The following diagram outlines a general experimental workflow for pathway elucidation:

Caption: Experimental workflow for elucidating the biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Anacardium occidentale represents a fascinating example of the interplay between fatty acid and polyketide metabolism. While the pathway proposed in this guide is based on strong biochemical precedents, its definitive elucidation requires rigorous experimental validation. The identification and characterization of the key enzymes, particularly the specific Alkylresorcinol Synthase and methyltransferase, will be crucial milestones.

Future research should focus on:

-

Functional genomics to unequivocally identify the genes involved in the pathway.

-

Protein crystallography to understand the structural basis of substrate specificity and catalysis of the key enzymes.

-

Metabolic engineering in microbial or plant chassis for the sustainable production of this compound and related compounds.

The knowledge generated from these studies will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the development of novel pharmaceuticals and other valuable bioproducts.

Physicochemical Properties of 2-Methylcardol Triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcardol triene, a phenolic lipid derived from cashew nut shell liquid (CNSL), is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2] Its unique structural features, comprising a resorcinol ring with a methyl group and an unsaturated fifteen-carbon aliphatic side chain, contribute to its distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details common experimental protocols for their determination, and visualizes a general workflow for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising natural product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂O₂ | [1][3][4] |

| Molecular Weight | 328.5 g/mol | [1][3][5] |

| CAS Number | 50423-15-9 | [1][3][4] |

| Appearance | A neat oil | [1][5] |

| Purity | ≥95% | [1][3][5] |

| Solubility | [1] | |

| DMF: 20 mg/ml | [1] | |

| DMSO: 15 mg/ml | [1] | |

| Ethanol: 22 mg/ml | [1] | |

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] | |

| LogP (Predicted) | 7.5 | [6] |

| Melting Point | N/A | [4] |

| Boiling Point | N/A | [4] |

| pKa | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not explicitly available. However, based on the characterization of similar phenolic lipids, the following general methodologies are commonly employed.

Isolation and Purification

This compound is a component of cashew nut shell liquid (CNSL), which is a complex mixture of phenolic lipids.[2][7] The isolation of this compound typically involves chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and purification of components from CNSL.[7] A typical protocol would involve:

-

Stationary Phase: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the phenolic chromophore absorbs (e.g., 280 nm).

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected for further analysis.

-

Structural Elucidation and Purity Assessment

A combination of spectroscopic and spectrometric techniques is used to confirm the structure and assess the purity of the isolated compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure.[3] These techniques provide information about the number and types of protons and carbons, their connectivity, and the stereochemistry of the double bonds in the alkyl side chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) groups of the resorcinol ring and the C=C bonds of the aromatic ring and the aliphatic chain.[3]

-

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for assessing the purity of the isolated compound and for monitoring the progress of purification.[3] A suitable solvent system is chosen to achieve good separation of the components.

Determination of Physicochemical Properties

-

Solubility: To determine solubility, an excess of this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined, typically by HPLC or UV-Vis spectrophotometry.

-

LogP: The partition coefficient (LogP) is a measure of the lipophilicity of a compound. While a predicted value is available, experimental determination can be performed using the shake-flask method, where the compound is partitioned between octanol and water. The concentrations in each phase are then measured to calculate the partition coefficient.

Biological Activity and Potential Applications

This compound has demonstrated several biological activities that suggest its potential for drug development.

-

α-Glucosidase Inhibition: It has been shown to inhibit α-glucosidase with an IC₅₀ value of 39.6 µM, indicating potential for the development of antidiabetic agents.[1]

-

Schistosomicidal Activity: The compound is lethal to adult S. mansoni worms at concentrations of 100 and 200 µM, highlighting its potential as an anthelmintic agent.[1]

-

Antiplasmodial Activity: this compound has shown good antimalarial activity against the D6 strain of Plasmodium falciparum with an IC₅₀ of 5.39 µM.[8]

These activities underscore the importance of thoroughly characterizing its physicochemical properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug design and development.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural source.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a natural product with compelling biological activities that warrant further investigation for its potential therapeutic applications. This guide has summarized its known physicochemical properties and outlined the standard experimental procedures for its characterization. The provided workflow visualization offers a logical framework for researchers new to the study of this compound. Further research to determine un-reported properties such as its melting point, boiling point, and pKa will be valuable in creating a more complete profile of this molecule and will aid in its future development as a potential therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 50423-15-9_Methylcardol trieneCAS号:50423-15-9_Methylcardol triene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. Methylcardol triene - Antiparasitics - CAT N°: 23404 [bertin-bioreagent.com]

- 6. PubChemLite - Methylcardol triene (C22H32O2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]

Thermal Stability and Degradation Profile of 2-Methylcardol Triene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of isolated 2-Methylcardol triene is not extensively available in peer-reviewed literature. This technical guide consolidates available information on closely related compounds from Cashew Nut Shell Liquid (CNSL), primarily cardol and cardanol, to provide an inferred understanding of the thermal characteristics of this compound. The data presented should be considered as indicative for these analogous compounds.

Introduction

2-Methylcardol, a resorcinolic lipid, is a constituent of technical Cashew Nut Shell Liquid (CNSL), alongside major components like cardanol and cardol.[1][2] The triene variant of 2-Methylcardol possesses a C15 aliphatic side chain with three degrees of unsaturation, a structural feature that significantly influences its thermal behavior. Understanding the thermal stability and degradation profile of this compound is crucial for its potential applications in pharmaceuticals and as a precursor for advanced materials, where thermal processing is often a critical step. This guide provides an in-depth overview of its expected thermal properties based on data from analogous CNSL components.

Thermal Stability Analysis

The thermal stability of phenolic lipids like this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for this compound is scarce, analysis of the major components of CNSL provides valuable insights.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperatures. For the phenolic components of CNSL, TGA studies have been conducted on cardanol and cardol.

Table 1: Summary of TGA Data for CNSL Phenolic Components (Analogous to 2-Methylcardol)

| Compound/Mixture | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Char Residue (%) | Atmosphere | Reference |

| Cardanol | ~250 | ~300.5 (main peak), ~449.8 (secondary peak) | Not specified | Not specified | [3] |

| Cardol | Not specified | ~325.6 (main peak), ~461.1 (secondary peak) | Not specified | Not specified | [3] |

| Technical CNSL | ~170 | Not specified | Not specified | Not specified | [1] |

Note: The data presented is for the general class of cardanols and cardols found in CNSL and may not represent the exact values for the triene variant of 2-Methylcardol.

It is anticipated that this compound would exhibit a multi-stage decomposition pattern similar to cardanol and cardol. The initial weight loss would likely be attributed to the volatilization of the molecule, followed by the cleavage of the aliphatic side chain and subsequent degradation of the aromatic ring at higher temperatures. The presence of a methyl group might slightly alter the decomposition onset compared to cardol.

Differential Scanning Calorimetry (DSC)

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through a complex series of reactions, primarily involving the unsaturated aliphatic side chain and the phenolic ring. Pyrolysis studies of CNSL provide insight into the potential degradation products.

Upon heating, the double bonds in the triene side chain can undergo isomerization, cyclization, and polymerization reactions. At higher temperatures, cleavage of the C-C bonds in the side chain will lead to the formation of a variety of smaller hydrocarbon fragments. The phenolic ring is more stable but will degrade at elevated temperatures, leading to the formation of smaller aromatic compounds, phenols, and polycyclic aromatic hydrocarbons.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of CNSL has shown that the liquid products are rich in phenols, carboxylic acids, and various hydrocarbons.[3][4][5][6][7] It is plausible that the thermal degradation of this compound would contribute to a similar profile of degradation products.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis of phenolic lipids, based on methodologies reported in the literature for similar compounds.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for analyzing a phenolic lipid like this compound would involve the following steps:

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for analyzing the thermal transitions of this compound would be as follows:

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Logical Relationship of Thermal Degradation

The thermal degradation of this compound can be conceptualized as a series of interconnected events, starting from initial heating to the formation of final degradation products.

Caption: Logical flow of thermal degradation for a phenolic lipid.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of its structural analogs, cardanol and cardol, which are the major components of CNSL. It is anticipated that this compound will exhibit thermal decomposition in a multi-stage process, with initial degradation likely occurring in the unsaturated side chain, followed by the aromatic ring at higher temperatures. The degradation products are expected to be a complex mixture of smaller hydrocarbons and phenolic compounds. The provided experimental protocols offer a standardized approach for future thermal analysis of this and other related phenolic lipids. Further research is warranted to elucidate the precise thermal characteristics of isolated this compound to support its development in various high-performance applications.

References

The Solubility Profile of 2-Methylcardol Triene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methylcardol triene, a naturally occurring phenolic compound found in cashew nut shell liquid (CNSL). Understanding the solubility of this compound is critical for its application in various fields, including drug development, where it has shown promise as an inhibitor of α-glucosidase and possesses schistosomicidal properties. This document presents quantitative solubility data in common organic solvents, details a representative experimental protocol for solubility determination, and offers visual guides for experimental workflows and solvent selection.

Introduction to this compound

This compound, with the formal name 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol, is a phenolic lipid derived from CNSL.[1] As a derivative of cardol, it is part of a complex mixture of phenolic compounds that also includes anacardic acid and cardanol.[2][3] The long unsaturated alkyl chain coupled with the phenolic ring gives this compound a distinct chemical character that influences its solubility and potential as a therapeutic agent. Its utility in pharmaceutical applications is an area of active research, with studies exploring its enzymatic inhibition and antiparasitic activities.[1][4] The development of formulations and delivery systems for this compound necessitates a thorough understanding of its solubility in a range of pharmaceutically acceptable solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for solvent screening and selection in research and development.

| Organic Solvent | Abbreviation | Solubility (mg/mL) |

| Dimethylformamide | DMF | 20[1] |

| Dimethyl sulfoxide | DMSO | 15[1] |

| Ethanol | EtOH | 22[1] |

| Ethanol:Phosphate-Buffered Saline (pH 7.2) (1:1) | EtOH:PBS | 0.5[1] |

Note: The provided data is based on information from a commercially available source and serves as a primary reference for solubility.

Experimental Protocol for Solubility Determination

Principle

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator with agitation capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact equilibration time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Pass the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[4]

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution and is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Signaling Pathway for Solvent Selection

The selection of an appropriate solvent for this compound depends on several factors, including the desired concentration, the intended application, and the physicochemical properties of both the solute and the solvent. The following diagram outlines a logical decision-making process for solvent selection.

Conclusion

This technical guide provides essential information on the solubility of this compound in key organic solvents. The tabulated data offers a quick reference for researchers, while the detailed experimental protocol provides a solid foundation for conducting further solubility studies. The visual diagrams of the experimental workflow and solvent selection process serve as practical tools for laboratory work. A thorough understanding of the solubility characteristics of this compound is a fundamental prerequisite for advancing its potential in drug discovery and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unsaturation-Driven Modulation of Antioxidant and Acetylcholinesterase Inhibitory Activities of Cardanol Derivatives [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

2-Methylcardol Triene: A Technical Whitepaper on its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2-Methylcardol triene is limited in publicly available scientific literature. This document provides an in-depth overview of the potential biological activities of this compound based on the known bioactivities of its close structural analogs found in Cashew Nut Shell Liquid (CNSL), namely cardol and cardanol, with a focus on the influence of the triene side chain.

Introduction

2-Methylcardol is a phenolic lipid, and a minor constituent of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry.[1][2] CNSL is a rich source of bioactive compounds, primarily anacardic acid, cardanol, and cardol, which have garnered significant interest for their diverse biological activities.[3][4] These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][5] 2-Methylcardol shares the core resorcinol structure of cardol with an additional methyl group on the aromatic ring. Like other phenolic lipids in CNSL, it possesses a 15-carbon alkyl side chain with varying degrees of unsaturation. The triene variant, with three double bonds in its side chain, is of particular interest due to the established role of unsaturation in modulating the biological efficacy of these compounds.[3]

This technical guide synthesizes the available data on related compounds to project the potential biological activities of this compound, providing a foundation for future research and drug discovery efforts.

Potential Biological Activities

Based on the activities of its parent compounds, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The phenolic nature of this compound suggests potent antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to scavenge free radicals, a mechanism well-established for CNSL components.[3] Studies on cardanol, which has a similar phenolic structure, have demonstrated that the triene variant exhibits the highest antioxidant potential compared to its monoene and diene counterparts.[3]

Table 1: Antioxidant Activity of Cardanol Triene (a close analog of this compound)

| Compound | Assay | IC50 Value (mg/mL) | Reference |

| Cardanol triene (C3) | DPPH radical scavenging | 0.179 ± 0.005 | [3] |

| Cardanol monoene (C1) | DPPH radical scavenging | 1.000 ± 0.200 | [3] |

Anticancer Activity

Components of CNSL have shown promising anticancer activities.[6] For instance, purified CNSL containing cardanol, anacardic acid, and methylcardol inhibited the proliferation of HeLa cells with an IC50 of 0.004% (v/v) and induced apoptosis.[3] While specific data for this compound is unavailable, the structural similarities to other cytotoxic CNSL compounds suggest it may also possess antiproliferative properties. In silico analyses of cardanol have pointed towards the PI3K-Akt signaling pathway as a principal target in oral cancer.[6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in various diseases. Natural compounds with anti-inflammatory properties are of great interest for therapeutic development.[1] Anacardic acids, also from CNSL, have been shown to inhibit histone acetyltransferases (HATs), which are involved in the regulation of gene expression, including inflammatory genes.[7] The leaf extract of Anacardium occidentale has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophage cells.[8] Given the shared phenolic structure, this compound is likely to exhibit anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

-

Reaction: A specific volume of the DPPH stock solution is mixed with different concentrations of the sample solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound have not been elucidated, based on the known mechanisms of related compounds, we can hypothesize its involvement in key cellular processes.

Potential Antioxidant Mechanism

The antioxidant activity of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Caption: Proposed antioxidant mechanism of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on studies of other natural phenols, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence is sparse, the structural analogy of this compound to highly bioactive components of CNSL, such as cardol and cardanol, strongly suggests its potential as a valuable natural product for drug discovery. The presence of the triene moiety is particularly promising, as it is often associated with enhanced biological activity.

Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its biological properties. Key areas for investigation include:

-

Quantitative assessment of its antioxidant, anti-inflammatory, and anticancer activities using a panel of in vitro assays.

-

Elucidation of its mechanisms of action , including its effects on key signaling pathways.

-

In vivo studies to evaluate its efficacy and safety in animal models of disease.

A comprehensive understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide on the Natural Abundance and Analysis of 2-Methylcardol in Cashew Nut Shell Liquid (CNSL)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the natural abundance of 2-Methylcardol, a phenolic constituent of Cashew Nut Shell Liquid (CNSL). It delineates the significant variation in component concentrations, including 2-Methylcardol, based on the extraction methodology employed—namely, natural (cold solvent) versus technical (thermal) extraction. While the literature confirms the presence of 2-Methylcardol and its derivatives, this guide highlights the current scarcity of specific quantitative data on the 2-Methylcardol triene variant, even as its existence and biological activity have been recently reported. Detailed experimental protocols for the quantification of CNSL components using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Visualizations of the chemical relationships within CNSL and a typical analytical workflow are included to support researchers in this field.

Introduction

Cashew Nut Shell Liquid (CNSL) is a valuable and renewable byproduct of the cashew industry, extracted from the honeycomb-like structure of the cashew nut shell. It is a rich source of non-isoprenoid phenolic lipids, which have garnered significant interest for their diverse industrial and pharmaceutical applications.[1] The primary constituents of CNSL are anacardic acid, cardol, and cardanol, with 2-Methylcardol present as a minor component.[2][3][4]

The precise chemical composition of CNSL is highly dependent on the extraction method.[1] This distinction is critical for research and development, as the concentration of bioactive compounds, including 2-Methylcardol, varies dramatically between "natural" and "technical" grade CNSL. This guide aims to consolidate the available quantitative data on 2-Methylcardol abundance and provide standardized analytical protocols for its identification and quantification.

Natural Abundance of 2-Methylcardol

Influence of Extraction Method on CNSL Composition

The composition of CNSL is primarily dictated by the thermal exposure during extraction:

-

Natural CNSL: Obtained through cold solvent or mechanical pressing. This liquid is rich in anacardic acids (60-70%), which are thermally unstable. It also contains cardol (15-20%) and smaller amounts of cardanol and 2-Methylcardol.[5][6]

-

Technical CNSL: Produced via high-temperature processes (e.g., roasting, hot oil bath) where the heat causes the decarboxylation of anacardic acids, converting them into their corresponding cardanol analogues.[5] Consequently, technical CNSL is predominantly composed of cardanol (60-95%), with significant amounts of cardol (4-20%) and a comparatively higher concentration of 2-Methylcardol than in natural CNSL.[5]

Quantitative Data for 2-Methylcardol

2-Methylcardol is consistently reported as a minor constituent of CNSL. The following table summarizes its abundance based on the type of CNSL.

| CNSL Type | 2-Methylcardol Abundance (% w/w) | Reference(s) |

| Natural CNSL | Traces / Smaller Quantities | [1][5][6] |

| Technical CNSL | 1.2 - 4.1% | [4] |

| Technical CNSL | ~2.0% | |

| Technical CNSL | Traces | [6] |

The Triene Variant: A Note on Data Scarcity

The primary phenolic lipids in CNSL (anacardic acid, cardol, cardanol) are known to possess a C15 alkyl side chain with varying degrees of unsaturation: saturated, monoene, diene, and triene forms.[7][8] While the existence of This compound has been confirmed in an ethanol extract of Anacardium occidentale and its antiplasmodial activity has been evaluated, there is a notable lack of quantitative data in the current scientific literature regarding its specific natural abundance in either natural or technical CNSL.[9] Analytical methods typically quantify the total 2-Methylcardol content rather than resolving its specific unsaturated variants.

Experimental Protocols for Analysis

Accurate quantification of 2-Methylcardol requires robust chromatographic methods. HPLC and GC-MS are the most commonly cited techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for the analysis of phenolic compounds in CNSL.[10][11][12]

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the CNSL sample.

-

Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.[13]

-

Sonicate the solution for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatograph with a Diode Array or UV-VIS Detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (acidified to pH 3.0 with acetic acid) in a ratio of 80:20.[10][11]

-

Flow Rate: 1.5 mL/min.[12]

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm.[12]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Quantification is achieved by creating a calibration curve using an external standard of purified 2-Methylcardol or a closely related compound if a certified standard is unavailable.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of phenolic compounds like 2-Methylcardol requires a derivatization step to increase their volatility.[2][3]

-

Sample Preparation and Derivatization:

-

Prepare a stock solution of CNSL in a solvent like dichloromethane.

-

Transfer an aliquot of the solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen.

-

Add a silylation agent, such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) diluted 1:1 with anhydrous pyridine.[2][3]

-

Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl groups.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).

-

Column: A non-polar capillary column such as a DB-1MS or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[14]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split/Splitless (Splitless mode is preferred for trace analysis).

-

Temperature Program:

-

Initial Temperature: 50 °C.

-

Ramp: 25 °C/min to 320 °C.

-

Final Hold: Hold at 320 °C for 20 minutes.[14]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-600.

-

-

-

Identification and Quantification:

-

Identification is based on matching the retention time and mass spectrum with a reference standard. The mass spectrum of the derivatized 2-Methylcardol will show a molecular ion corresponding to the addition of trimethylsilyl (TMS) groups.

-

Quantification is performed using an internal standard and a calibration curve.

-

Visualizations

CNSL Compositional Relationship

The following diagram illustrates the chemical relationship between the components of natural and technical CNSL, emphasizing the impact of the extraction process.

General Analytical Workflow

The diagram below outlines a generalized experimental workflow for the extraction and quantification of 2-Methylcardol from a CNSL sample.

Conclusion

2-Methylcardol is a confirmed, albeit minor, phenolic constituent of Cashew Nut Shell Liquid. Its natural abundance is significantly higher in technical CNSL (up to ~5% w/w) compared to natural CNSL, where it is found in trace amounts. This is a direct consequence of the thermal processing that differentiates the two CNSL types. While the existence of various unsaturated side chains is a hallmark of CNSL phenols, and this compound has been identified, a significant research gap exists regarding its specific quantitative abundance. The standardized HPLC and GC-MS protocols provided in this guide offer robust methodologies for researchers aiming to quantify 2-Methylcardol and potentially resolve its unsaturated analogues, paving the way for further investigation into the bioactivity and applications of these specific compounds.

References

- 1. sciforum.net [sciforum.net]

- 2. A highly sensitive GC‐MS method for simultaneous determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell oil in presence of other phenolic lipid derivatives. - Cashews [cashews.org]

- 3. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. agritrop.cirad.fr [agritrop.cirad.fr]

- 14. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Guide to 2-Methylcardol Triene in the Chemical Ecology of Cashew

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cashew (Anacardium occidentale) plants have evolved a sophisticated chemical defense system to ward off a wide array of herbivores and pathogens. Central to this defense is the production of a complex mixture of phenolic lipids, primarily found in the Cashew Nut Shell Liquid (CNSL). Among these, the less abundant 2-Methylcardol triene is emerging as a molecule of significant interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the chemical ecology of cashew. It details its biosynthesis, multifaceted defensive functions, and the signaling pathways that regulate its production. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding for researchers in natural product chemistry, chemical ecology, and drug discovery.

Introduction: The Chemical Arsenal of Cashew

The cashew tree, Anacardium occidentale, is a plant of significant economic importance. Its resilience in various environments is partly attributable to a potent chemical defense system. The primary defense compounds are found in the Cashew Nut Shell Liquid (CNSL), a viscous and acrid oil. CNSL is a rich source of phenolic lipids, including anacardic acids, cardols, cardanols, and their methylated derivatives.[1] These compounds are known to possess a broad spectrum of biological activities, including insecticidal, antifungal, and antimicrobial properties.[2][3]

While much of the research has focused on the more abundant components of CNSL, such as anacardic acids, there is growing interest in the bioactivity of its minor constituents. 2-Methylcardol is one such compound, and its triene variant, with three double bonds in its alkyl side chain, is of particular interest due to the influence of unsaturation on biological activity.[4] This guide delves into the specific role of this compound in the chemical ecology of the cashew plant, exploring its function as a key player in plant-herbivore and plant-pathogen interactions.

Biosynthesis and Chemical Profile

The phenolic lipids in CNSL are biosynthesized through a polyketide pathway. While the complete biosynthetic pathway for this compound in cashew has not been fully elucidated, it is understood to be derived from the same precursors as other cardols and anacardic acids. The biosynthesis is believed to involve the condensation of a fatty acid precursor with acetate units, followed by cyclization and aromatization. The methylation to form 2-Methylcardol is a subsequent enzymatic step.

The composition of CNSL can vary depending on the extraction method. Solvent extraction of fresh cashew nut shells yields a liquid rich in anacardic acids, while heat extraction methods lead to the decarboxylation of anacardic acids to form cardanols.[5] 2-Methylcardol is typically a minor component, but its concentration can be influenced by genetic and environmental factors.[6]

Role in Chemical Ecology: A Multifaceted Defense

The presence of this compound in CNSL contributes to the overall defensive properties of the cashew plant against a range of biological threats. Its activity stems from its phenolic nature and the reactivity of its unsaturated alkyl side chain.

Defense Against Herbivores

Phenolic lipids in CNSL are known to be potent insect deterrents and toxins.[2][3] While specific studies on this compound against cashew herbivores are limited, research on the broader class of cardols and other CNSL components demonstrates significant insecticidal and ovicidal activity against various insect species. For instance, cardol has been shown to be effective against the flies Musca domestica and Chrysomya megacephala, with LC50 values of 80.4 mg/L and 90.2 mg/L, respectively.[2] Anacardic acid, a related compound, exhibited insecticidal effects on the crop pests Anticarsia gemmatalis and Spodoptera frugiperda with LC50 values of 295.1 mg/L and 318.4 mg/L, respectively.[2] It is plausible that this compound contributes to this defensive chemistry, acting as a feeding deterrent, a toxin, or both.

Defense Against Pathogens

The antifungal properties of CNSL and its constituents are well-documented.[7][8] These compounds can inhibit the growth of a wide range of phytopathogenic fungi. While direct antifungal data for this compound is scarce, the demonstrated antifungal activity of cardol and other CNSL components suggests a role for this compound in protecting the cashew plant from fungal infections.[7] Furthermore, 2-methylcardol has shown activity against the human parasite Schistosoma mansoni, indicating its potential for broad biological activity.[9][10] Another study highlighted the antiplasmodial activity of this compound against Plasmodium falciparum, with an IC50 of 5.39 µM.[11]

Quantitative Bioactivity Data

To provide a comparative perspective on the bioactivity of CNSL components, the following table summarizes available quantitative data. It is important to note the lack of specific data for this compound against cashew pests and pathogens, highlighting a significant area for future research.

| Compound/Fraction | Target Organism | Bioassay Type | Efficacy (LC50 / IC50) | Reference(s) |

| Cardol | Musca domestica (fly) | Ovicidal | 80.4 mg/L | [2] |

| Cardol | Chrysomya megacephala (fly) | Ovicidal | 90.2 mg/L | [2] |

| Anacardic Acid | Anticarsia gemmatalis (larvae) | Insecticidal | 295.1 mg/L | [2] |

| Anacardic Acid | Spodoptera frugiperda (larvae) | Insecticidal | 318.4 mg/L | [2] |

| 2-Methylcardol diene | Schistosoma mansoni (adult worms) | Schistosomicidal | 14.5 µM | [10] |

| This compound | Plasmodium falciparum (D6 strain) | Antiplasmodial | 5.39 µM | [11] |

Regulation of Production: Signaling Pathways in Plant Defense

The production of defensive compounds like this compound in cashew is not static but is regulated by a complex network of signaling pathways that are activated in response to herbivore and pathogen attack. The jasmonate and salicylate pathways are central to this induced defense response.

The Jasmonate Pathway: A Response to Herbivory

Mechanical damage caused by herbivores, as well as chemical cues from their saliva, triggers the jasmonate (JA) signaling pathway.[12] This pathway is known to induce the expression of genes involved in the biosynthesis of various defense compounds, including phenolic lipids.[13][14][15] It is hypothesized that herbivory on cashew plants leads to an increase in JA levels, which in turn upregulates the biosynthetic pathway of CNSL components, including this compound, thereby enhancing the plant's defense against further attack.

The Salicylate Pathway: A Response to Pathogens

Infection by biotrophic and hemibiotrophic pathogens typically activates the salicylic acid (SA) signaling pathway.[12][16] This pathway is crucial for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. The interaction between the SA and JA pathways is often antagonistic, allowing the plant to fine-tune its defense response to the specific threat.[16][17] In cashew, it is likely that pathogen infection leads to an increase in SA, which may modulate the production of antifungal compounds within the CNSL complex.

Experimental Protocols

The study of this compound's role in chemical ecology requires robust experimental methodologies. The following sections provide detailed protocols for key experimental procedures.

Extraction and Quantification of this compound

A reliable method for the extraction and quantification of this compound is essential for its study.

Protocol: Soxhlet Extraction and HPLC Quantification

-

Sample Preparation: Collect fresh cashew nut shells. Air-dry the shells and grind them into a coarse powder.

-

Soxhlet Extraction:

-

Place a known weight (e.g., 50 g) of the powdered shell material into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add a suitable solvent (e.g., hexane or acetone) to the round-bottom flask.[5]

-

Heat the solvent to its boiling point and allow the extraction to proceed for a specified duration (e.g., 6-8 hours).

-

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.

-

HPLC Analysis:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve a known weight of the crude CNSL extract in the mobile phase.

-

Inject the standard and sample solutions into an HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% acetic acid.[18]

-

Detect the compounds using a UV detector at a wavelength of approximately 280 nm.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Bioassays for Ecological Function

To determine the ecological role of this compound, bioassays with relevant herbivores and pathogens are necessary.

Protocol: Insect Leaf Disc Choice Bioassay

-

Compound Preparation: Prepare solutions of purified this compound in a suitable solvent (e.g., acetone) at various concentrations. Use the solvent alone as a control.

-

Leaf Disc Treatment:

-

Cut leaf discs of a uniform size from fresh cashew leaves.

-

Apply a known volume of the test solution or control solution to the surface of each leaf disc and allow the solvent to evaporate.[19]

-

-

Bioassay Setup:

-

Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a single herbivore (e.g., a caterpillar species known to feed on cashew) into the center of the Petri dish.[19]

-

-

Data Collection: After a set period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed.

-

Analysis: Calculate a feeding preference index to determine if the herbivore avoided the treated leaf disc.

Protocol: Antifungal Disc Diffusion Assay

-

Culture Preparation: Prepare a standardized inoculum of a phytopathogenic fungus relevant to cashew.

-

Agar Plate Inoculation: Spread the fungal inoculum evenly over the surface of a suitable agar medium (e.g., Potato Dextrose Agar) in a Petri dish.[20]

-

Disc Preparation:

-

Impregnate sterile filter paper discs with a known concentration of purified this compound solution.

-

Use a disc impregnated with the solvent as a negative control and a disc with a known antifungal agent as a positive control.

-

-

Assay: Place the discs on the surface of the inoculated agar plate.

-

Incubation and Measurement: Incubate the plates at an appropriate temperature until fungal growth is visible. Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited).[20]

Future Directions and Conclusion

The study of this compound in the chemical ecology of cashew is a field ripe for further investigation. While the broader class of phenolic lipids in CNSL is known to be a potent defense mechanism, the specific contributions of minor components like this compound remain largely unexplored.

Key areas for future research include:

-

Quantification in planta: Determining the concentration of this compound in different cashew tissues and how it changes in response to specific herbivore and pathogen attacks.

-

Bioassays with relevant pests: Conducting bioassays with key pests and pathogens of cashew to determine the specific efficacy of purified this compound.

-

Elucidation of the biosynthetic pathway: Identifying the specific enzymes and genes involved in the biosynthesis of 2-Methylcardol.

-

Synergistic and antagonistic effects: Investigating how this compound interacts with other CNSL components to influence the overall defensive capacity of the plant.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ovicidal and Deleterious Effects of Cashew (Anacardium occidentale) Nut Shell Oil and Its Fractions on Musca domestica, Chrysomya megacephala, Anticarsia gemmatalis and Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Anacardium Plants: Chemical, Nutritional Composition and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

- 9. eprints.usm.my [eprints.usm.my]

- 10. researchgate.net [researchgate.net]

- 11. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]

- 12. pure.psu.edu [pure.psu.edu]

- 13. Jasmonate induces biosynthesis of anthocyanin and proanthocyanidin in apple by mediating the JAZ1-TRB1-MYB9 complex [pubmed.ncbi.nlm.nih.gov]

- 14. Jasmonate-induced biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antagonism between jasmonate- and salicylate-mediated induced plant resistance: effects of concentration and timing of elicitation on defense-related proteins, herbivore, and pathogen performance in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Outcomes of Concentration-Specific Interactions between Salicylate and Jasmonate Signaling Include Synergy, Antagonism, and Oxidative Stress Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agritrop.cirad.fr [agritrop.cirad.fr]

- 19. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessing the Efficacy of Plant Extracts in Antimicrobial Activity: A Comprehensive Disc Diffusion Study [greenskybio.com]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 2-Methylcardol Triene from Cashew Nut Shell Liquid (CNSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashew Nut Shell Liquid (CNSL) is a valuable byproduct of the cashew industry and a rich source of phenolic lipids with significant potential for industrial and pharmaceutical applications. The primary constituents of CNSL are anacardic acid, cardanol, cardol, and minor components such as 2-methylcardol.[1][2][3] Each of these components exists as a mixture of saturated, monoene, diene, and triene analogues, with the triene variants often exhibiting enhanced biological activity.[4] This document provides detailed protocols for the isolation and purification of 2-Methylcardol triene, a lesser-known but potentially valuable compound within CNSL.

Data Presentation

The composition of CNSL can vary depending on the extraction method (natural or technical). Technical CNSL, obtained through a heating process, is typically enriched in cardanol and cardol.

Table 1: Typical Composition of Technical Cashew Nut Shell Liquid (CNSL)

| Component | Percentage (%) | Reference |

| Cardanol | 60 - 65 | [1] |

| Cardol | 15 - 20 | [1] |

| Polymeric Material | 10 | [5] |

| Anacardic Acid | 1 - 2 | [1] |

| 2-Methylcardol | Traces (1.2 - 4.1) | [1] |

Table 2: Purity and Yield of Phenolic Fractions from CNSL Purification

| Purification Step | Product | Purity (%) | Yield (%) | Reference |

| Liquid-Liquid Extraction | Cardanol | 96.59 | 79.01 | [6] |

| Column Chromatography | Cardol | >95 | Variable | [7] |

| Preparative HPLC | This compound | >98 (Expected) | Low | [8] |

Experimental Protocols

The isolation of this compound is a multi-step process that involves the initial separation of the major phenolic groups followed by fine purification to isolate the target compound.

Extraction of CNSL from Cashew Nut Shells (Soxhlet Method)

This protocol describes the extraction of natural CNSL from cashew nut shells.

-

Materials and Equipment:

-

Crushed cashew nut shells

-

Soxhlet apparatus

-

Round bottom flask

-

Heating mantle

-

Condenser

-

Acetone (solvent)

-

Rotary evaporator

-

-

Procedure:

-

Place 100g of crushed cashew nut shells into a thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round bottom flask with 300 mL of acetone and connect it to the Soxhlet extractor and condenser.

-

Heat the solvent to reflux using a heating mantle. The solvent will vaporize, travel up to the condenser, and drip down onto the thimble, extracting the CNSL.

-

Continue the extraction for 6-8 hours.

-

After extraction, allow the apparatus to cool.

-

Remove the round bottom flask and concentrate the extracted CNSL using a rotary evaporator to remove the acetone.

-

Separation of Major Phenolic Components

This protocol separates anacardic acid, cardanol, and a cardol-rich fraction (containing 2-Methylcardol).[7]

-

Materials and Equipment:

-

Extracted CNSL

-

Calcium hydroxide

-

Hydrochloric acid (HCl)

-

Liquor ammonia

-

Hexane

-

Ethyl acetate

-

Separatory funnel

-

Beakers and flasks

-

-

Procedure:

-